Developing novel BCR-ABL kinase inhibitors: Researchers have incorporated the structural features of 4-methyl-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide into more complex molecules targeting BCR-ABL, a protein implicated in chronic myeloid leukemia [].
Exploring structure-activity relationships in drug discovery: This compound serves as a scaffold for systematically modifying chemical structures to understand how specific changes influence biological activity, crucial for optimizing drug candidates [, , , , , , , ].
CAS No.: 146897-68-9
CAS No.: 31373-65-6
CAS No.: 463-82-1
CAS No.:
CAS No.: 68609-92-7